molecular formula C9H18O B6327553 1-Ethoxy-1-heptene CAS No. 90676-34-9

1-Ethoxy-1-heptene

Cat. No.: B6327553
CAS No.: 90676-34-9
M. Wt: 142.24 g/mol
InChI Key: SDTIAHWPSZKYHU-CMDGGOBGSA-N
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Description

1-Ethoxy-1-heptene is an organic compound with the molecular formula C9H18O. It is an ether derivative of heptene, characterized by the presence of an ethoxy group attached to the first carbon of the heptene chain. This compound is used in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-heptene can be synthesized through several methods. One common approach involves the reaction of heptene with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process involves the careful control of temperature, pressure, and catalyst concentration to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-1-heptene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form heptanoic acid and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into heptane and ethanol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Heptanoic acid, heptanal.

    Reduction: Heptane, ethanol.

    Substitution: Various halogenated heptenes.

Scientific Research Applications

1-Ethoxy-1-heptene is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ethers.

    Medicine: Research into its potential as a drug intermediate is ongoing.

    Industry: It is employed in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1-ethoxy-1-heptene exerts its effects involves the interaction of its ethoxy group with various molecular targets. In oxidation reactions, the ethoxy group is typically the site of initial attack by oxidizing agents, leading to the formation of intermediate compounds that further react to form the final products.

Comparison with Similar Compounds

    1-Methoxy-1-heptene: Similar in structure but with a methoxy group instead of an ethoxy group.

    1-Butoxy-1-heptene: Contains a butoxy group, leading to different reactivity and applications.

Uniqueness: 1-Ethoxy-1-heptene is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of chemical reactions and industrial applications. Its ethoxy group provides a distinct reactivity profile compared to other alkoxy derivatives.

Properties

IUPAC Name

(E)-1-ethoxyhept-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-5-6-7-8-9-10-4-2/h8-9H,3-7H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTIAHWPSZKYHU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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